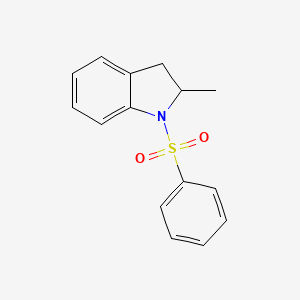

2-methyl-1-(phenylsulfonyl)indoline

Übersicht

Beschreibung

2-methyl-1-(phenylsulfonyl)indoline is a derivative of indole . Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Synthesis Analysis

The synthesis of indoline derivatives often involves electrophilic substitution reactions of indole and its derivatives . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Intramolecular alkylation by iminium ions (Pictet-Spengler reaction) is particularly useful .Molecular Structure Analysis

The sulfonyl-bound phenyl ring is almost orthogonal to the indole ring system, making a dihedral angle of 84.89 (7) . The carbonyl-bound phenyl ring forms a dihedral angle of 57.32 (5) with the indole ring system .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

Indole is a π-excessive heterocyclic ring system and, as such, it is more likely to act as a nucleophile than as an electrophile . Despite this tendency, there are numerous examples of nucleophilic additions and substitutions on indoles .Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against SARS-CoV-2 and MERS-CoV-2

The search for effective antivirals against COVID-19 remains a challenge. Researchers have investigated spirooxindole-based phenylsulfone cycloadducts as potential candidates. These compounds were synthesized via one-pot multicomponent reactions, resulting in highly stereoselective spirooxindoles with three stereogenic centers. When tested individually, these spirooxindoles demonstrated potent anti-SARS-CoV-2 activity. Notably, combining specific spirooxindoles synergistically improved antiviral efficacy and host-cell safety .

Beyond Classical Sulfone Chemistry

Sulfones play a dual role in organic chemistry: they appear in target molecules of medicinal and materials significance, and they contribute to novel synthetic methodologies for C–C bond formation. While this broader context doesn’t focus solely on 1-(Phenylsulfonyl)-2-methylindoline, it underscores the importance of sulfones in various fields .

Regioselective Synthesis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole

In another study, researchers achieved the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole. This compound was obtained through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride. The method provides a practical route to this specific sulfone derivative .

Wirkmechanismus

Target of Action

It’s known that indole derivatives have a wide range of biological and clinical applications . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Mode of Action

The mode of action of 1-(Phenylsulfonyl)-2-methylindoline involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles is a common strategy for the synthesis of 2,3-disubstituted indoles .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways .

Pharmacokinetics

In liver microsomes and recombinant cytochrome P450 (P450) isozymes, 1-(Phenylsulfonyl)-2-methylindoline was predominantly metabolized by CYP3A (approximately 85%) . The P450-mediated oxidative metabolism of this compound was primarily attributed to CYP3A (33%), with minor contributions from P450 isoforms CYP2C19 and CYP2D6 .

Result of Action

Indole derivatives are known to have diverse biological activities .

Action Environment

The action environment of 1-(Phenylsulfonyl)-2-methylindoline involves a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-11-13-7-5-6-10-15(13)16(12)19(17,18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVOGBYOQSGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4235146.png)

![2,5-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4235160.png)

![1-(3-isopropoxypropyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4235165.png)

![2-[(4-methyl-1-piperazinyl)methyl]-1-propyl-1H-benzimidazole](/img/structure/B4235177.png)

![ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4235189.png)

![7-(4-bromobenzyl)-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4235195.png)

![3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,2,4-oxadiazole](/img/structure/B4235221.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-1,3-benzodioxole-5-carboxamide](/img/structure/B4235233.png)

![3-butyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4235244.png)

![3-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4235249.png)